1-(4-((1-Hydroxycyclobutyl)methyl)piperazin-1-yl)ethan-1-one 1-(4-((1-Hydroxycyclobutyl)methyl)piperazin-1-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 1394766-30-3
VCID: VC3103363
InChI: InChI=1S/C11H20N2O2/c1-10(14)13-7-5-12(6-8-13)9-11(15)3-2-4-11/h15H,2-9H2,1H3
SMILES: CC(=O)N1CCN(CC1)CC2(CCC2)O
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol

1-(4-((1-Hydroxycyclobutyl)methyl)piperazin-1-yl)ethan-1-one

CAS No.: 1394766-30-3

Cat. No.: VC3103363

Molecular Formula: C11H20N2O2

Molecular Weight: 212.29 g/mol

* For research use only. Not for human or veterinary use.

1-(4-((1-Hydroxycyclobutyl)methyl)piperazin-1-yl)ethan-1-one - 1394766-30-3

Specification

CAS No. 1394766-30-3
Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
IUPAC Name 1-[4-[(1-hydroxycyclobutyl)methyl]piperazin-1-yl]ethanone
Standard InChI InChI=1S/C11H20N2O2/c1-10(14)13-7-5-12(6-8-13)9-11(15)3-2-4-11/h15H,2-9H2,1H3
Standard InChI Key AXYSAQMRILFBLW-UHFFFAOYSA-N
SMILES CC(=O)N1CCN(CC1)CC2(CCC2)O
Canonical SMILES CC(=O)N1CCN(CC1)CC2(CCC2)O

Introduction

Chemical Properties and Structure

Structural Characteristics

1-(4-((1-Hydroxycyclobutyl)methyl)piperazin-1-yl)ethan-1-one features a central piperazine ring with two functional group substitutions: an acetyl group on one nitrogen atom and a hydroxycyclobutyl methyl group on the other. The molecule contains a distinct four-membered cyclobutanol ring which creates a tertiary alcohol moiety. This unique structural arrangement contributes to its chemical reactivity and potential biological activities .

The compound is also identified by its alternative IUPAC name 1-[(4-acetyl-1-piperazinyl)methyl]cyclobutanol, which emphasizes the connection between the piperazine and cyclobutanol components. Its molecular structure can be precisely described using its InChI code: 1S/C11H20N2O2/c1-10(14)13-7-5-12(6-8-13)9-11(15)3-2-4-11/h15H,2-9H2,1H3 .

Physicochemical Properties

The physicochemical properties of 1-(4-((1-Hydroxycyclobutyl)methyl)piperazin-1-yl)ethan-1-one are summarized in Table 1, providing essential information for researchers working with this compound.

Table 1: Physicochemical Properties of 1-(4-((1-Hydroxycyclobutyl)methyl)piperazin-1-yl)ethan-1-one

PropertyValueReference
CAS Registry Number1394766-30-3
Molecular FormulaC₁₁H₂₀N₂O₂
Molecular Weight212.29 g/mol
IUPAC Name1-[(4-acetyl-1-piperazinyl)methyl]cyclobutanol
InChI1S/C11H20N2O2/c1-10(14)13-7-5-12(6-8-13)9-11(15)3-2-4-11/h15H,2-9H2,1H3
InChI KeyAXYSAQMRILFBLW-UHFFFAOYSA-N
Physical StateSolid
Storage ConditionStore in a tightly closed container, in a cool and dry place

Structural Relationships and Comparisons

Comparison with Related Compounds

To better understand the distinctive features of 1-(4-((1-Hydroxycyclobutyl)methyl)piperazin-1-yl)ethan-1-one, it is valuable to examine structurally related compounds found in the chemical literature:

  • 1-Acetyl-4-methylpiperazine: This simpler analog contains the same N-acetylpiperazine scaffold but with a methyl group instead of the hydroxycyclobutyl methyl substituent. The molecular formula is C₇H₁₄N₂O with a molecular weight of 142.20 g/mol . This comparison highlights the structural contribution of the hydroxycyclobutyl moiety to the physicochemical properties of our target compound.

  • Cyclobutanol derivatives: Compounds containing the cyclobutanol structural unit, such as [1-(4-fluorobenzyl)cyclobutyl] derivatives , demonstrate the versatility of this scaffold in medicinal chemistry. The strained four-membered ring provides a specific spatial arrangement that may influence biological activities.

  • Other piperazine derivatives: Compounds like 2-(4-Methylpiperazin-1-yl)ethan-1-amine and 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone showcase alternative substitution patterns on the piperazine framework, illustrating the diverse chemical space accessible through piperazine derivatization.

Structure-Property Relationships

The specific structural features of 1-(4-((1-Hydroxycyclobutyl)methyl)piperazin-1-yl)ethan-1-one likely influence several key properties:

Applications and Significance

Role in Chemical Research

As a functionalized piperazine derivative, 1-(4-((1-Hydroxycyclobutyl)methyl)piperazin-1-yl)ethan-1-one has potential applications in various areas of chemical research:

  • Building block in organic synthesis: The compound's functional groups provide handles for further chemical modifications, making it potentially valuable as an intermediate in the synthesis of more complex molecules.

  • Model compound for physicochemical studies: The combination of cyclobutanol and piperazine moieties creates opportunities for studying structure-property relationships relevant to drug design.

  • Component in chemical libraries: The compound's specific structural features may make it a useful addition to compound libraries for high-throughput screening and fragment-based drug discovery approaches.

Analytical Characterization

Comprehensive analytical characterization is essential for confirming the identity and purity of 1-(4-((1-Hydroxycyclobutyl)methyl)piperazin-1-yl)ethan-1-one. Standard analytical techniques applicable to this compound include:

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the methyl group of the acetyl moiety, the piperazine ring protons, and the cyclobutane ring protons.

    • ¹³C NMR would display signals for the carbonyl carbon, the quaternary carbon of the cyclobutanol, and various methylene carbons.

  • Infrared (IR) Spectroscopy:

    • Key absorption bands would include O-H stretching (approximately 3300-3600 cm⁻¹), C=O stretching of the amide (approximately 1630-1650 cm⁻¹), and C-N stretching vibrations.

  • Mass Spectrometry:

    • The molecular ion peak would be expected at m/z 212, corresponding to the molecular weight.

    • Fragmentation patterns might include cleavage at the piperazine-methylene bond and fragmentation of the cyclobutanol ring.

Chromatographic Methods

Chromatographic techniques useful for analyzing this compound would include:

  • High-Performance Liquid Chromatography (HPLC):

    • Reverse-phase HPLC with UV detection would be suitable for purity analysis.

    • The presence of both hydrophilic and hydrophobic moieties suggests moderate retention on C18 columns.

  • Thin-Layer Chromatography (TLC):

    • Visualization might be achieved using UV light or staining reagents such as ninhydrin or potassium permanganate.

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